molecular formula C17H19NO2S B5706167 N-(2-methoxy-5-methylphenyl)-3-(phenylthio)propanamide

N-(2-methoxy-5-methylphenyl)-3-(phenylthio)propanamide

Cat. No. B5706167
M. Wt: 301.4 g/mol
InChI Key: RBINVBRHFAMQPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-methylphenyl)-3-(phenylthio)propanamide, also known as MPTP, is a chemical compound that has been used in scientific research for its unique properties. It is a potent inhibitor of mitochondrial complex I and has been shown to induce Parkinson's disease-like symptoms in humans and animals. In

Mechanism of Action

N-(2-methoxy-5-methylphenyl)-3-(phenylthio)propanamide is a potent inhibitor of mitochondrial complex I, which is an important component of the electron transport chain. By inhibiting complex I, N-(2-methoxy-5-methylphenyl)-3-(phenylthio)propanamide disrupts the production of ATP, which is the main energy source for the cell. This leads to a decrease in cellular energy levels and an increase in oxidative stress, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-3-(phenylthio)propanamide has been shown to induce Parkinson's disease-like symptoms in humans and animals. It selectively destroys dopaminergic neurons in the substantia nigra region of the brain, leading to a decrease in dopamine levels. This results in the characteristic symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia. N-(2-methoxy-5-methylphenyl)-3-(phenylthio)propanamide has also been shown to induce oxidative stress and inflammation, which can contribute to the pathogenesis of Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-(2-methoxy-5-methylphenyl)-3-(phenylthio)propanamide has several advantages for lab experiments. It is a potent and selective inhibitor of mitochondrial complex I, making it a useful tool for studying the role of mitochondrial dysfunction in disease. It also induces Parkinson's disease-like symptoms in animals, making it a useful model for studying the disease. However, N-(2-methoxy-5-methylphenyl)-3-(phenylthio)propanamide has several limitations as well. It is highly toxic and can be dangerous if not handled properly. It also has a short half-life, which can make it difficult to use in experiments.

Future Directions

There are several future directions for N-(2-methoxy-5-methylphenyl)-3-(phenylthio)propanamide research. One area of interest is the development of new therapies for Parkinson's disease based on the mechanism of action of N-(2-methoxy-5-methylphenyl)-3-(phenylthio)propanamide. Another area of interest is the development of new animal models for Parkinson's disease that more closely mimic the human disease. Finally, there is interest in studying the role of mitochondrial dysfunction in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease.
Conclusion:
In conclusion, N-(2-methoxy-5-methylphenyl)-3-(phenylthio)propanamide is a potent inhibitor of mitochondrial complex I that has been widely used in scientific research to study Parkinson's disease. It selectively destroys dopaminergic neurons in the substantia nigra region of the brain, leading to a decrease in dopamine levels and Parkinson's disease-like symptoms. N-(2-methoxy-5-methylphenyl)-3-(phenylthio)propanamide has several advantages and limitations for lab experiments and there are several future directions for N-(2-methoxy-5-methylphenyl)-3-(phenylthio)propanamide research.

Synthesis Methods

N-(2-methoxy-5-methylphenyl)-3-(phenylthio)propanamide can be synthesized through a series of chemical reactions. The first step involves the synthesis of 2-methoxy-5-methylphenylacetic acid, which is then reacted with thionyl chloride to form 2-methoxy-5-methylphenylacetyl chloride. This intermediate is then reacted with thiophenol in the presence of a base to form N-(2-methoxy-5-methylphenyl)-3-(phenylthio)propanamide.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-3-(phenylthio)propanamide has been widely used in scientific research to study Parkinson's disease. It is known to selectively destroy dopaminergic neurons in the substantia nigra region of the brain, leading to a decrease in dopamine levels. This results in the characteristic symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia. N-(2-methoxy-5-methylphenyl)-3-(phenylthio)propanamide has also been used to study the role of mitochondrial dysfunction in the pathogenesis of Parkinson's disease.

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-13-8-9-16(20-2)15(12-13)18-17(19)10-11-21-14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBINVBRHFAMQPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-methylphenyl)-3-(phenylsulfanyl)propanamide

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